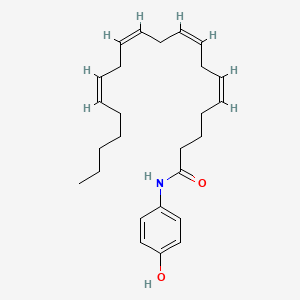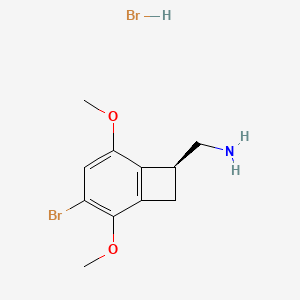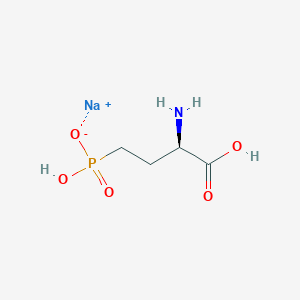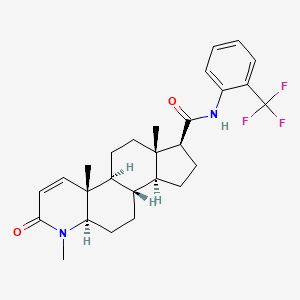
Camptothecin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytotoxic plant alkaloid with antitumor properties; prototypic DNA topoisomerase I inhibitor. Induces single strand DNA breaks and protein-DNA crosslinks.
Applications De Recherche Scientifique
Camptothecin Derivatives and Biological Activities
Camptothecins (CPTs) are cytotoxic natural alkaloids that target DNA topoisomerase I. Significant research evolution has led to numerous CPT derivatives, with three derivatives (topotecan, irinotecan, and belotecan) used as anticancer drugs. Research interest in other biological effects of CPTs is expanding, focusing on various biological activities in addition to anticancer effects (Liu et al., 2015).
Camptothecin-based Nanodrug Delivery Systems
Camptothecin-based nanodrugs are developed to overcome the challenges in cancer therapy, like systemic toxicity and low tumor site accumulation. These nanopharmaceutical preparations are emerging as strategic solutions to improve drug delivery and anticancer activity (Wen et al., 2017).
Targeting Strategies for Camptothecin Delivery
Active and passive targeting strategies are used for delivering camptothecin to treat various cancers. The drug's limitations, such as water insolubility and rapid bioactive form conversion, are addressed through novel delivery platforms, enhancing its anticancer activity (Behera & Padhi, 2020).
Impact on Adipocyte Differentiation
Camptothecin affects adipocyte differentiation by destabilizing PPARγ, a process that can be prevented by proteasome inhibitors. This discovery suggests a role for camptothecin analogs in regulating PPARγ (Kim et al., 2015).
Biosynthesis and Biotechnological Production
The biosynthesis pathway of camptothecin and genetic manipulation techniques are being explored to increase its yield. Various biotechnological methods, such as cell suspensions and metabolic engineering, are studied for improved production (Kai et al., 2015).
Safe Delivery Approaches
Efforts to safely deliver camptothecin focus on structural analogues and nanomedicines. These approaches aim to overcome challenges related to administration, toxicity, and pharmacokinetics (Botella & Rivero-Buceta, 2017).
Evolutionary Origin of Camptothecin Biosynthesis
Genome assembly of Camptotheca acuminata provides insights into the evolutionary origin of camptothecin biosynthesis. Independent whole-genome duplication and gene variations contribute to its biosynthesis pathway (Kang et al., 2021).
Transcription Factors Regulating Camptothecin Production
The role of MYB and WRKY transcription factors in camptothecin biosynthesis in plants like Ophiorrhiza pumila is being explored. These factors influence the production of camptothecin and other specialized metabolites (Rohani et al., 2016); (Wang et al., 2022).
In Silico Studies and Drug Design
In silico molecular docking studies explore interactions of camptothecin with various enzymes, and structure-based drug design helps identify more effective CPT derivatives with improved efficacy and lower toxicity (Suganya et al., 2017); (Pan et al., 2018).
Camptothecin in Clinical Perspectives and Biotechnology
Camptothecin's journey from traditional medicine to clinical use is highlighted. Despite its therapeutic potential, resistance and toxicity issues are challenges. Biotechnological methods are being employed for sustainable production without affecting natural resources (Raveendran, 2015).
Propriétés
Nom du produit |
Camptothecin |
|---|---|
Formule moléculaire |
C20H16N2O4 |
Poids moléculaire |
348.36 |
Synonymes |
(S)-4-Ethyl-4-hydroxy-1H-pyrano-[3/',4/':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)





